![molecular formula C22H21BrN6O4S2 B2910918 N-(4-bromophenyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide CAS No. 873001-79-7](/img/structure/B2910918.png)
N-(4-bromophenyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide
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Description
N-(4-bromophenyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H21BrN6O4S2 and its molecular weight is 577.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and PI3K Inhibition
One study highlights the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound structurally related to the one , to create potent PI3K inhibitors with remarkable anticancer effects. This research discovered that certain derivatives synthesized by replacing the acetamide group with an alkylurea moiety exhibited potent antiproliferative activities, reduced toxicity, and efficacy in inhibiting tumor growth in mice models, suggesting the potential of similar compounds in cancer treatment (Wang et al., 2015).
Antimicrobial Agents
Another area of application is in the development of antimicrobial agents. For instance, derivatives containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been synthesized and evaluated for their antibacterial activities. Some derivatives showed promising activities against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli, indicating their potential as new antimicrobial agents (Almajan et al., 2010).
Insecticidal Properties
Research on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, illustrates the potential agricultural applications of related compounds. The study presents a range of newly synthesized compounds with notable insecticidal properties, demonstrating the utility of such chemicals in pest management strategies (Fadda et al., 2017).
Antioxidant Activity
Compounds derived from marine sources, such as the nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides, exhibit potent scavenging activity against radicals. This finding underscores the potential of structurally similar compounds in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN6O4S2/c1-33-17-6-8-18(9-7-17)35(31,32)24-13-12-20-27-26-19-10-11-22(28-29(19)20)34-14-21(30)25-16-4-2-15(23)3-5-16/h2-11,24H,12-14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCICAMMCKMAMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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